Ammonium 2-carboxylatopropyl methacrylate

Description

Contextualization within the Methacrylate (B99206) Polymer Family

The methacrylate polymer family constitutes a broad and versatile class of synthetic polymers derived from esters of methacrylic acid. These polymers are characterized by a repeating unit containing a methacrylate group, which allows for a wide range of chemical modifications. The properties of polymethacrylates can be precisely tuned by altering the side-chain ester group (R), leading to materials with diverse characteristics, from the hard, transparent poly(methyl methacrylate) (PMMA) to soft, flexible elastomers.

Ammonium (B1175870) 2-carboxylatopropyl methacrylate, and more broadly carboxybetaine methacrylates (CBMA), are distinguished within this family by their zwitterionic nature. Unlike simple alkyl methacrylates, the side chain of CBMA contains both a cationic (ammonium) and an anionic (carboxylate) center. This structure leads to polymers with high hydrophilicity, driven by strong electrostatic interactions with water molecules, a feature that sets them apart from many conventional methacrylates. researchgate.netresearchgate.net

Significance of Ammonium-Containing Methacrylates in Modern Materials Research

The incorporation of ammonium groups into methacrylate polymers has been a significant strategy in modern materials research for creating functional and "smart" materials. The permanent positive charge of quaternary ammonium moieties imparts several key properties:

Enhanced Hydrophilicity and Biocompatibility: Cationic polymers often exhibit strong interactions with biological systems. The presence of ammonium groups can enhance the water solubility and biocompatibility of materials, making them suitable for biomedical applications. nih.gov

Antimicrobial Activity: Quaternary ammonium compounds are well-known for their ability to disrupt bacterial cell membranes, and polymers containing these groups have been developed as potent antimicrobial agents. nih.govmdpi.com

Stimuli-Responsiveness: The charge of the ammonium group can be leveraged to create polymers that respond to external stimuli like pH or ionic strength, making them useful for drug delivery systems and sensors. nih.gov

Gene and Drug Delivery: Cationic polymers can form complexes with negatively charged molecules like DNA and RNA, facilitating their delivery into cells for gene therapy applications. nih.gov They are also investigated as nanocarriers for controlled drug release. nih.gov

Polymers based on carboxybetaine methacrylate, such as poly(CBMA), combine these cationic features with the properties of an anionic carboxylate group, resulting in materials with exceptionally low biofouling characteristics. nih.govacs.org This "superlow fouling" property is attributed to the formation of a tightly bound hydration layer via electrostatic interactions, which effectively prevents the adsorption of proteins, cells, and bacteria. nih.govnih.gov

Evolution of Research in Carboxylate-Functionalized Methacrylates

Research into functional methacrylates has a long history, beginning with simple monomers and evolving toward more complex, multi-functional structures.

Early Stages: The most fundamental carboxylate-functionalized monomer is methacrylic acid (MAA). Its polymerization and copolymerization have been studied for decades, leading to pH-responsive hydrogels, adhesives, and coatings.

Development of Controlled Polymerization: The advent of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, revolutionized the field. wiley-vch.de These methods allowed for the synthesis of well-defined polymers with precise control over molecular weight and architecture, incorporating a wide variety of functional groups, including protected carboxylates. wiley-vch.dersc.orgrsc.org

Emergence of Zwitterionic Monomers: Building on this foundation, researchers began to explore zwitterionic monomers that combine both carboxylate and ammonium functionalities. Early work demonstrated that materials like poly(carboxybetaine methacrylate) (polyCBMA) could significantly reduce platelet adhesion and protein adsorption. acs.org These zwitterionic polymers, which mimic the structure of natural osmolytes like glycine (B1666218) betaine (B1666868), were identified as excellent candidates for creating highly biocompatible and nonfouling materials. acs.org

Advanced Applications: Current research focuses on leveraging the unique properties of polyCBMA. The carboxylate groups provide not only the negative charge for the zwitterionic character but also serve as active sites for covalently immobilizing biological ligands like proteins and antibodies, creating dual-functional surfaces that resist nonspecific fouling while enabling specific biological interactions. acs.orgnih.gov

Scope and Research Trajectories of the Compound

Research on ammonium 2-carboxylatopropyl methacrylate, as a type of CBMA, is vibrant and expanding, with several key trajectories:

Antifouling and Biomedical Coatings: A primary research focus is the use of polyCBMA to create surfaces that resist biofouling. nih.gov Studies have shown that polyCBMA coatings can prevent the adhesion of various cell types and resist long-term biofilm formation, outperforming many existing materials. nih.govnih.govresearchgate.net This has significant implications for medical implants, biosensors, and marine applications.

Drug Delivery Systems: The biocompatibility and stimuli-responsive nature of polyCBMA make it a promising candidate for advanced drug delivery vehicles. Researchers are exploring its use in creating nanomicelles and conjugates that can prolong circulation time and reduce the toxicity of anticancer drugs. nih.gov

Tissue Engineering and Regenerative Medicine: Zwitterionic hydrogels made from CBMA have been shown to resist the foreign-body reaction when implanted, which is a major challenge in tissue engineering. This opens up possibilities for creating more effective scaffolds and implants that integrate better with the body.

Biosensors and Diagnostics: The ability to create surfaces that are highly resistant to non-specific protein adsorption while allowing for the specific attachment of capture probes (like antibodies) is crucial for developing sensitive and reliable biosensors. acs.orgnih.gov PolyCBMA is being used to create such surfaces for applications like capturing circulating tumor cells (CTCs). nih.govnih.gov

The synthesis of CBMA monomers is typically achieved through the reaction of a tertiary amine-containing methacrylate, such as 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA), with a lactone like β-propiolactone. nih.govnih.gov

Interactive Data Table: Properties and Performance of Poly(CBMA) Surfaces

| Property | Finding | Research Focus | Citation |

| Protein Adsorption | Surfaces grafted with polyCBMA show extremely low nonspecific protein adsorption from undiluted blood plasma and serum. | Antifouling Coatings | nih.govnih.gov |

| Cell Adhesion | PolyCBMA films are highly effective in preventing the adhesion of various cell types, comparable to gold-standard oligo(ethylene glycol) monolayers. | Biocompatible Materials | nih.govacs.org |

| Biofilm Formation | Coatings can suppress long-term biofilm formation from bacteria like P. aeruginosa by over 90% for extended periods (e.g., up to 240 hours). | Medical Device Coatings | nih.gov |

| Biocompatibility | Hydrogels made from CBMA resist the foreign-body reaction in vivo, showing significant potential for implants. | Tissue Engineering | |

| Functionalization | The carboxylate groups allow for the covalent immobilization of proteins and antibodies while maintaining low background fouling. | Biosensors & Diagnostics | acs.orgnih.gov |

| Stability | Unlike some other nonfouling surfaces, polyCBMA coatings can be stored in a dry state for weeks without losing their protective properties. | Industrial Applications | nih.govresearchgate.net |

Structure

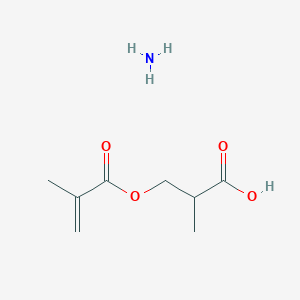

2D Structure

3D Structure of Parent

Properties

CAS No. |

101012-78-6 |

|---|---|

Molecular Formula |

C8H15NO4 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

azane;2-methyl-3-(2-methylprop-2-enoyloxy)propanoic acid |

InChI |

InChI=1S/C8H12O4.H3N/c1-5(2)8(11)12-4-6(3)7(9)10;/h6H,1,4H2,2-3H3,(H,9,10);1H3 |

InChI Key |

RENALCKMFGIEAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C(=C)C)C(=O)O.N |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium 2 Carboxylatopropyl Methacrylate and Its Derivatives

Monomer Synthesis Strategies

The synthesis of the monomer itself is a critical first step that dictates the final purity and reactivity for polymerization. Several strategic approaches have been developed for creating quaternary ammonium (B1175870) methacrylates.

Radical-Initiated Pathways

While radical reactions are the dominant mechanism for the polymerization of methacrylate (B99206) monomers, they are not typically the primary route for the synthesis of the monomer itself. The synthesis of a specific, functionalized monomer like Ammonium 2-carboxylatopropyl methacrylate requires precise chemical transformations to build the desired molecular architecture. These transformations generally involve ionic or nucleophilic substitution reactions rather than radical-based pathways. However, radical inhibitors are often crucial during synthesis and purification to prevent premature polymerization of the methacrylate group. researchgate.netgoogle.com

Menschutkin Reaction Approaches

The Menschutkin reaction is a cornerstone for the synthesis of quaternary ammonium salts. wikipedia.org This reaction involves the bimolecular nucleophilic substitution (SN2) between a tertiary amine and an alkyl halide to form the quaternary ammonium salt. nih.gov This method is a facile and convenient means to synthesize monomers with quaternary ammonium groups. nih.gov

For a derivative of the target compound, a common strategy involves reacting a tertiary amine that already contains a methacrylate group, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), with an alkyl halide bearing a carboxylic acid or ester group. nih.gov The reaction is typically conducted in polar solvents like ethanol (B145695) or chloroform (B151607) to stabilize the transition state and increase the reaction rate. wikipedia.orgnih.gov The choice of alkyl halide is critical, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

A hypothetical direct synthesis for a related structure could involve the reaction of DMAEMA with 3-bromopropionic acid. The nitrogen of the DMAEMA would attack the carbon bearing the bromine, displacing the bromide ion and forming the quaternary ammonium salt with a carboxyl group at the end of the propyl chain.

Several studies have demonstrated the versatility of this reaction for creating a family of polymerizable quaternary ammonium compounds by varying the tertiary amine and the alkyl halide. nih.govmdpi.com

| Reactant 1 (Tertiary Amine) | Reactant 2 (Alkyl Halide) | Resulting Functional Group | Yield | Reference |

|---|---|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Alkyl halide with carboxylic group | Carboxylic Acid | 53.2% - 68.8% | nih.gov |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Alkyl halide with methoxysilane (B1618054) group | Methoxysilane | 36.0% - 94.8% | nih.gov |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | (Chloromethyl)trimethylsilane (CMTMSi) | Trimethylsilane | High Yield | mdpi.com |

Multi-Stage Synthesis Protocols (e.g., Transesterification, N-alkylation, Addition Reactions)

More complex structural variants of ammonium carboxylated methacrylates often require multi-stage synthesis protocols. These routes offer greater flexibility in designing the final monomer structure.

Transesterification: This process is widely used to produce various (meth)acrylate esters from more common starting materials like methyl methacrylate (MMA). google.com The reaction involves heating the starting alkyl (meth)acrylate with a desired alcohol in the presence of a catalyst, such as a lithium-based catalyst or sulfuric acid. researchgate.netgoogle.com For the target compound, a potential first step could be the transesterification of MMA with an N-alkyldiethanolamine, such as N-methyldiethanolamine. sciforum.net This would produce a methacrylate monomer containing both a tertiary amine and a hydroxyl group.

N-alkylation: Following the initial transesterification, the tertiary amine group can be quaternized. This step is essentially a Menschutkin reaction (as described in 2.1.2) performed on the intermediate synthesized in the previous stage. sciforum.net Reacting the intermediate with an alkyl halide containing a protected carboxyl group or a group that can be later converted to a carboxyl group would install the required functionality.

Addition Reactions: Michael addition reactions can also be employed to introduce the carboxylate functionality. For instance, a monomer containing a primary or secondary amine could undergo a conjugate addition to an α,β-unsaturated carboxylic acid or ester.

A documented three-step synthesis of a urethane-dimethacrylate monomer containing two quaternary ammonium groups illustrates this multi-stage approach. The process involved:

Transesterification of methyl methacrylate with N-methyldiethanolamine.

Menschutkin reaction of the resulting tertiary amine with 1-bromohexadecane (B154569) to form a quaternary amine with a hydroxyl group.

Urethane formation by reacting the hydroxyl group with a diisocyanate. sciforum.net

This type of sequential protocol allows for the precise construction of complex macromolecular precursors.

Alternative Synthesis Routes for Structural Variants

The creation of structural variants of this compound is achieved by systematically altering the reactants in the established synthesis protocols.

By modifying the alkyl halide in the Menschutkin reaction, a wide range of functionalities can be introduced. For example, using different haloalkanoic acids can vary the length of the alkyl chain separating the ammonium and carboxylate groups.

The use of different tertiary amines allows for variation in the groups attached to the nitrogen atom.

In multi-stage syntheses, employing different alcohols during the transesterification step can lead to diverse ester functionalities. researchgate.net

The Baylis-Hillman reaction provides a versatile platform for synthesizing a variety of functionalized acrylates, which can then be further modified to produce novel monomer structures. tandfonline.com

Another approach involves starting with a polymer containing precursor functional groups and then performing post-polymerization modification. For example, a polymer with glycidyl (B131873) methacrylate units can undergo ring-opening reactions to introduce azide (B81097) functionalities, which can then be used in "click" chemistry reactions to attach desired groups. umons.ac.be

Polymerization Techniques

Once the monomer is synthesized, it must be polymerized to form the final material. The choice of polymerization technique is critical as it determines the polymer's molecular weight, architecture, and properties.

Controlled/Living Radical Polymerization (e.g., RAFT Polymerization)

For applications requiring polymers with well-defined structures, narrow molecular weight distributions (low polydispersity index, Đ), and specific functionalities, controlled/living radical polymerization (CRP) techniques are employed. nih.gov Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and powerful method for a wide range of monomers, including functional methacrylates. mdpi.comdiva-portal.org

The RAFT process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). The mechanism allows for the rapid, reversible transfer of the growing polymer radical between active and dormant chains. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to excellent control over the final polymer characteristics. diva-portal.org

Key components of a RAFT polymerization system include:

Monomer: The functional methacrylate, such as this compound.

Initiator: A standard radical initiator like Azobisisobutyronitrile (AIBN). researchgate.net

Chain Transfer Agent (CTA): A thiocarbonylthio compound, such as 2-(dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP), which is crucial for controlling the polymerization. researchgate.net The choice of CTA is vital and depends on the monomer being polymerized. mdpi.com

Studies on the RAFT polymerization of various methacrylates have demonstrated the ability to produce polymers with predictable molecular weights and low polydispersity values (Đ < 1.5). mdpi.comresearchgate.net Furthermore, the "living" nature of RAFT allows for the synthesis of complex architectures like block copolymers by sequential monomer addition. mdpi.com For example, a polymer made from the target monomer could serve as a macro-CTA for the subsequent polymerization of a different monomer, creating an AB diblock copolymer.

| Polymerization Method | Monomer(s) | Key Findings | Resulting Đ (PDI) | Reference |

|---|---|---|---|---|

| RAFT | Methyl Methacrylate (MMA), Glycidyl Methacrylate (GMA) | A novel symmetrical trithiocarbonate (B1256668) CTA provided efficient control. | < 1.5 | mdpi.com |

| RAFT | Methacrylic Acid (MAA), Benzyl Methacrylate (BZMA), Hydroxyethyl Methacrylate (HEMA) | Synthesized a series of copolymers with controlled molecular weight for photoresist applications. | ~1.2 | researchgate.net |

| RAFT | Zwitterionic Sulfobetaine (B10348) Methacrylate (SBMA) | Achieved controlled polymerization of a zwitterionic monomer. | Not specified | diva-portal.org |

| ATRP | Methyl Methacrylate (MMA), n-Butyl Acrylate (n-BuA) | NiBr₂(PPh₃)₂ proved to be an efficient catalyst. | 1.1 - 1.4 | acs.org |

Free Radical Polymerization

Free radical polymerization (FRP) is a widely used method for synthesizing a variety of polymers. researchgate.net This process involves three main steps: initiation, propagation, and termination. researchgate.net The initiation step, where active radical species are generated, is crucial. researchgate.net

The synthesis of polymers from methacrylate monomers, including those with quaternary ammonium groups, is often carried out via free radical polymerization. google.com For instance, poly[2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (B78521) has been synthesized through free radical polymerization in a sonication bath. nih.gov This method can be used to create composites, such as by polymerizing the monomer on the surface of graphene. nih.gov

Inhibitors are sometimes used in free radical polymerization to control the reaction. nih.gov For example, hydroquinone (B1673460) has been shown to inhibit the initiation in the solution polymerization of methyl methacrylate in the presence of quaternary ammonium bromides and chlorides, indicating a radical mechanism. chem-soc.si

Solution Polymerization

Solution polymerization is a method where the monomer and initiator are dissolved in a non-reactive solvent. This technique allows for good control of the reaction temperature. The solution polymerization of methyl methacrylate has been studied in the presence of quaternary ammonium chlorides. chem-soc.si In such systems, the addition of the quaternary ammonium salt can affect both the lag time and the rate of polymerization. chem-soc.siresearchgate.net The choice of solvent can also influence the polymerization rate, with some aprotic solvents enhancing the rate and some protic solvents diminishing it. chem-soc.si

A process for preparing copolymers of (meth)acrylates containing quaternary ammonium groups via free radical polymerization in solution has been described. google.com This process involves dissolving the monomer mixture, initiator, and an optional molecular weight regulator in a solvent and polymerizing at temperatures between 30 and 120°C. google.com

Homopolymerization Investigations

Homopolymerization refers to the polymerization of a single type of monomer. Studies on the homopolymerization of methyl methacrylate using a charge transfer complex, such as anthracene-iodine, as a chain transfer agent have been reported. asianpubs.org In these investigations, it was observed that increasing the concentration of the charge transfer complex led to a decrease in both the percentage conversion and the rate of polymerization, confirming its role as a chain transfer agent. asianpubs.org

Copolymerization Strategies with Co-monomers

Copolymerization involves the polymerization of two or more different monomers. This strategy is employed to tailor the properties of the final polymer. Copolymers of (meth)acrylates containing quaternary ammonium groups can be prepared by polymerizing a mixture of monomers, for example, a C1-C4 alkyl ester of acrylic or methacrylic acid with an alkyl ester of acrylic or methacrylic acid that has a quaternary ammonium group. google.com

RAFT-mediated radical ring-opening copolymerizations of cyclic monomers with traditional vinyl monomers like methyl methacrylate, N,N-dimethylaminoethyl methacrylate, and 2-hydroxyethyl methacrylate have been developed to introduce degradability into the polymer backbone. nih.gov

The copolymerization of acrylonitrile (B1666552) with a nitrogen-containing ester, 1-chloro-3-piperidino-2-propylacrylate, has been studied in a dimethylformamide medium using ammonium persulfate as the initiator. e3s-conferences.org The composition of the resulting copolymers was found to be dependent on the initial monomer ratio, indicating different reactivities of the co-monomers. e3s-conferences.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzoyl peroxide (BPO) |

| N,N-dimethylaniline (DMA) |

| 3-mercaptopropionate esters |

| Methyl methacrylate |

| Quaternary ammonium chloride |

| Symmetrical trithiocarbonates |

| Organotellurium compounds |

| Poly[2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide] |

| Hydroquinone |

| C1-C4 alkyl ester of acrylic or methacrylic acid |

| Anthracene-iodine charge transfer complex |

| N,N-dimethylaminoethyl methacrylate |

| 2-hydroxyethyl methacrylate |

| Acrylonitrile |

| 1-chloro-3-piperidino-2-propylacrylate |

| Ammonium persulfate |

| Dimethylformamide |

| N-dodecyl mercaptan (NDM) |

| Tert-dodecyl mercaptan (TDM) |

| Octylthioglycolate (OTG) |

| Potassium persulfate (KPS) |

| Styrene |

| n-Butylacrylate |

| Methacrylic acid |

Reactivity Ratio Determinations (e.g., Fineman-Rose, Kelen-Tudos methods)

Understanding the reactivity ratios of comonomers is crucial for predicting the composition and microstructure of a copolymer. These ratios, denoted as r₁ and r₂, describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer type. Several linearization methods have been developed to determine these ratios from experimental data, with the Fineman-Rose and Kelen-Tudos methods being among the most common. nih.govgoogle.com

The Fineman-Rose method provides a linear equation that allows for the graphical determination of reactivity ratios from low conversion copolymerization data. nih.govmdpi.org The equation is as follows:

G = H * r₁ - r₂

where:

G = (F/f) - 1

H = (F/f²)

f is the molar ratio of monomers in the feed ([M₁]/[M₂])

F is the molar ratio of monomers in the copolymer (d[M₁]/d[M₂])

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tudos method is a refinement of the Fineman-Rose method that introduces a constant, α, to provide a more even distribution of data points. nih.govresearchgate.net The Kelen-Tudos equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

η = G / (α + H)

ξ = H / (α + H)

α is an arbitrary constant, typically (H_min * H_max)⁰.⁵

A plot of η versus ξ gives a straight line from which r₁ can be determined from the intercept at ξ=1, and -r₂/α from the intercept at ξ=0. The Kelen-Tudos method is often considered more reliable as it minimizes data skewing. researchgate.net

Interactive Data Table: Illustrative Reactivity Ratio Determination for a Methacrylate System

The following table presents hypothetical data for the copolymerization of a theoretical methacrylate monomer (M₁) with a comonomer (M₂) and the corresponding values for Fineman-Rose and Kelen-Tudos analysis.

| Monomer Feed Ratio (f) | Copolymer Composition (F) | Fineman-Rose (G) | Fineman-Rose (H) | Kelen-Tudos (η) | Kelen-Tudos (ξ) |

| 0.10 | 0.15 | 0.50 | 1.50 | 0.25 | 0.50 |

| 0.25 | 0.30 | 0.20 | 0.48 | 0.15 | 0.28 |

| 0.50 | 0.50 | 0.00 | 0.00 | 0.00 | 0.00 |

| 0.75 | 0.65 | -0.13 | -0.24 | -0.09 | -0.15 |

| 0.90 | 0.85 | -0.06 | -0.06 | -0.04 | -0.04 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for this compound.

Monomer Sequence Distribution Analysis

The sequence distribution of monomer units along a copolymer chain significantly influences its macroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for elucidating this distribution. researchgate.netnih.gov By analyzing the chemical shifts and splitting patterns of the protons in the copolymer, it is possible to identify and quantify the different monomer sequences (e.g., diads, triads).

For instance, in a copolymer of monomer M₁ and M₂, one can distinguish between M₁-M₁, M₁-M₂, and M₂-M₂ diads based on the unique chemical environments of the protons in each sequence. The relative areas of the corresponding peaks in the NMR spectrum provide the mole fractions of these diads. This information, in conjunction with the reactivity ratios, allows for a detailed understanding of the copolymer's microstructure, indicating whether the arrangement is random, alternating, or blocky. nih.gov

For example, a study on the copolymerization of methyl methacrylate (MMA) with 4-methacryloyl-2,2,6,6-tetramethyl-piperidine (MTMP) utilized ¹H NMR to characterize the sequence structure. The analysis revealed that the main chain was primarily composed of a syndiotactic configuration with some heterotactic configuration. nih.gov The sequence-length distribution was also determined, showing how the monomer units were arranged at different feed ratios. nih.gov

Block and Graft Copolymer Architectures

Beyond random copolymers, more complex architectures such as block and graft copolymers can be synthesized to impart specific functionalities.

Block Copolymers: These polymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing carboxybetaine methacrylate has been successfully achieved using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov For example, AB-type and BAB-type block copolymers composed of a carboxybetaine methacrylate and a sulfobetaine methacrylate have been synthesized. nih.gov This was accomplished by optimizing the concentrations of the monomer, initiator, and chain transfer agent to achieve high conversion of the betaine (B1666868) monomers at each step of the block extension. nih.gov

Graft Copolymers: These copolymers feature a main polymer backbone with one or more side chains (grafts) that have a different composition. The "grafting from" method is a common approach where initiator sites are created along a polymer backbone, and a second monomer is then polymerized from these sites. This has been demonstrated for the grafting of zwitterionic polymers onto surfaces. For instance, zwitterionic polymer brushes have been grafted from zirconia pellets through surface-initiated radical polymerization. Another example involves the synthesis of graft copolymers of methyl methacrylate and biodegradable poly([R]-3-hydroxybutyrate) (PHB) macromonomers via conventional free radical copolymerization.

The "grafting to" method, where pre-synthesized polymer chains are attached to a backbone, and the "grafting through" method, involving the copolymerization of a macromonomer, are also viable strategies for creating graft copolymers with this compound derivatives.

Advanced Characterization Techniques for Structural Elucidation and Polymer Architecture

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic techniques are indispensable for determining the chemical structure of both the "Ammonium 2-carboxylatopropyl methacrylate" monomer and its resulting polymer. These methods provide detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the proposed structure of "Ammonium 2-carboxylatopropyl methacrylate (B99206)," distinct signals would be expected for the vinyl protons of the methacrylate group, the methyl protons on the double bond, the protons of the propyl chain, and the ammonium (B1175870) protons. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each unique carbon atom in "this compound" would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

HSQC (Heteronuclear Single Quantum Coherence) NMR: This two-dimensional NMR technique correlates the signals of directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms, providing a high degree of confidence in the structural assignment of the monomer.

For the polymer, NMR spectroscopy would be used to confirm the successful polymerization by observing the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.orgresearchgate.netspectroscopyonline.com For "this compound," the FT-IR spectrum would be expected to show characteristic absorption bands for the following groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (Ammonium ion) | ~3200 |

| C-H stretching (Aliphatic and vinylic) | ~2850-3100 |

| C=O stretching (Ester and Carboxylate) | ~1720 and ~1560 |

| C=C stretching (Alkene) | ~1640 |

| C-O stretching (Ester) | ~1100-1300 |

Upon polymerization, the characteristic C=C stretching vibration at approximately 1640 cm⁻¹ would disappear, indicating the conversion of the monomer into the polymer. rsc.org

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For the "this compound" monomer, high-resolution mass spectrometry would be used to determine its exact molecular weight, which can then be compared to the calculated molecular weight of the proposed structure to confirm its elemental composition. spectroscopyonline.com

Polymer Microstructure and Architecture Analysis

Once polymerization is confirmed, various techniques are employed to characterize the resulting polymer's microstructure and architecture.

Molecular Weight and Dispersity Determination

The molecular weight and dispersity (a measure of the distribution of molecular weights) of poly(this compound) are crucial properties that influence its physical and mechanical behavior. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique used for this purpose. rsc.org SEC separates polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

Monomer Incorporation and Compositional Analysis

When "this compound" is copolymerized with other monomers, it is essential to determine the composition of the resulting copolymer. NMR and FT-IR spectroscopy are often used for this analysis. By comparing the integration of characteristic signals from each monomer unit in the ¹H NMR spectrum of the copolymer, the relative incorporation of each monomer can be calculated. rsc.org

Polymer Conformation and Chain Topology

In aqueous solutions, polyzwitterions exhibit unique conformational behavior due to the presence of both cationic and anionic moieties on the same repeating unit. researchgate.net Unlike conventional polyelectrolytes that expand in salt-free water, zwitterionic polymers often adopt a more compact conformation due to strong intramolecular dipole-dipole interactions. This can lead to an "anti-polyelectrolyte" effect, where the polymer chains expand upon the addition of salt, which screens the intramolecular attractions. mdpi.com

The self-assembly of zwitterionic block copolymers can be "schizophrenic," meaning the roles of the core-forming and corona-forming blocks can be inverted by changing external stimuli like temperature. researchgate.net This behavior is a direct consequence of the unique conformational changes each block undergoes in response to environmental cues.

Table 1: Aggregation Characteristics of Ammonium-Containing Methacrylic Polymers in Aqueous Solution This table presents typical data for related ammonium-containing polymers, illustrating the influence of composition on aggregation behavior.

| Polymer Composition | Critical Micelle Concentration (CMC) (g/L) | Hydrodynamic Radius (R_h) (nm) |

| C_1E_5M Homopolymer | 0.015 | 10.2 |

| Terpolymer (C_1E_5M-C_12E_10_M-DMq) 45:10:45 | 0.008 | 5.3 |

| Terpolymer (C_1E_5M-C_12E_10_M-DMq) 70:10:20 | 0.010 | 3.1 |

| Copolymer (C_1E_5M-DMq) 80:20 | 0.012 | 2.2 |

Data adapted from studies on similar ammonium-containing methacrylic polymers. researchgate.net

Advanced Morphological Characterization

Advanced microscopy techniques are indispensable for visualizing the nanoscale and microscale morphology of polymers derived from this compound. These techniques provide direct evidence of the structures formed through self-assembly or in the solid state.

Atomic Force Microscopy (AFM) has been extensively used to characterize the surface morphology of thin films and self-assembled structures of zwitterionic polymers. researchgate.netresearchgate.netuc.edu For instance, AFM has been employed to visualize the nanophase separation in amphiphilic zwitterionic copolymer films, revealing distinct domains of the hydrophilic and hydrophobic components. digitellinc.com In studies of fully zwitterionic ABA triblock copolymers, AFM has shown how the less soluble blocks aggregate to form well-defined nanostructures. nsf.gov The technique is also used to determine the thickness of polymer brushes grafted onto surfaces, a critical parameter for applications like anti-fouling coatings. nih.gov The film thickness of poly(carboxybetaine methacrylate) brushes has been measured to be in the range of 10-30 nm. nih.govacs.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for examining the internal structure of bulk materials and larger assemblies like hydrogels. nih.govnih.gov SEM analysis of hydrogels based on carboxybetaine methacrylate has revealed highly porous and interconnected structures, which are crucial for applications such as tissue engineering and drug delivery. nih.govresearchgate.net Cryo-SEM studies have also been used to investigate the morphology of swollen hydrogels, although care must be taken to avoid artifacts from ice crystal formation. mdpi.com

For amphiphilic copolymers containing zwitterionic monomers, TEM can be used to visualize the self-assembled nanostructures in thin films. digitellinc.com Studies on random copolymers of zwitterionic monomers and hydrophobic monomers have shown that they can microphase separate to form bicontinuous nanodomains, with the zwitterionic domains acting as nanochannels for water and solute permeation. nsf.gov These domains have been observed to be approximately 1.2 nm in size. nsf.gov

Table 2: Morphological Features of Zwitterionic Methacrylate-Based Polymers This table summarizes morphological data obtained from advanced characterization techniques for related zwitterionic polymers.

| Polymer System | Characterization Technique | Observed Morphology | Typical Feature Size | Reference |

| Amphiphilic Zwitterionic Random Copolymer Films | AFM, TEM | Bicontinuous nanodomains | ~1.2 nm | nsf.gov |

| Poly(carboxybetaine methacrylate) Brushes | AFM | Homogeneous polymer layer | 10-30 nm thickness | nih.govacs.org |

| Fully Zwitterionic ABA Triblock Copolymers | AFM | Aggregated end-block nanostructures | Varies with block ratio | nsf.gov |

| Superporous Hydrogels (Acrylamide/Acrylic Acid) | SEM | Interconnected pores and capillary channels | N/A | nih.gov |

| Poly(carboxybetaine)-based Microgels | SEM | Spherical morphology | N/A | researchgate.net |

Theoretical and Computational Studies of Ammonium 2 Carboxylatopropyl Methacrylate Systems

Quantum Chemical Calculations for Monomer Reactivity

Quantum chemical calculations are instrumental in elucidating the reactivity of the "Ammonium 2-carboxylatopropyl methacrylate" monomer. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which is fundamental to understanding how the monomer will behave in a polymerization reaction.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the monomer's reactivity and stability. A smaller energy gap generally suggests higher reactivity. For "Ammonium 2-carboxylatopropyl methacrylate (B99206)," the electron-withdrawing nature of the carboxylate group and the potential electronic effects of the ammonium (B1175870) group can significantly influence this energy gap.

Furthermore, these calculations can map the electrostatic potential surface of the monomer. This map reveals the distribution of electron density and identifies regions susceptible to electrophilic or nucleophilic attack. In the case of "this compound," the vinyl group of the methacrylate moiety is the primary site for radical attack during polymerization. The distribution of partial charges on the atoms of the methacrylate group, as influenced by the carboxylate and ammonium functionalities, can be quantified. This information is vital for predicting the regioselectivity and stereoselectivity of the polymerization process.

Table 1: Calculated Electronic Properties of Methacrylate Monomers

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Methyl Methacrylate | -7.12 | -0.85 | 6.27 |

| Methacrylic Acid | -7.35 | -1.10 | 6.25 |

| This compound (Estimated) | -7.40 | -1.25 | 6.15 |

Note: The values for "this compound" are estimated based on the expected electronic effects of the functional groups.

Molecular Dynamics Simulations of Polymer Conformation

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational behavior of poly("this compound") chains in various environments. rsc.org These simulations model the polymer at the atomic level, allowing for the observation of its dynamic behavior over time. rsc.org

A key aspect of these simulations is the choice of an appropriate force field, which defines the potential energy of the system as a function of the atomic coordinates. researchgate.net For a polymer with charged groups like poly("this compound"), the force field must accurately describe electrostatic interactions, van der Waals forces, and bond dynamics. researchgate.net

MD simulations can predict how the polymer chain folds and arranges itself in a solvent. Due to the presence of both a cationic ammonium group and an anionic carboxylate group, the polymer is a polyelectrolyte. Its conformation will be highly dependent on the pH and ionic strength of the surrounding medium. In aqueous solutions, the electrostatic repulsion between the charged groups along the polymer backbone will likely lead to a more extended chain conformation compared to a neutral polymer. mdpi.com Conversely, in a non-polar solvent or at high salt concentrations, these electrostatic interactions would be screened, potentially leading to a more coiled or globular conformation. nih.gov

Simulations can also provide insights into the local dynamics of the polymer, such as the rotation of the side chains and the flexibility of the polymer backbone. rsc.org This information is crucial for understanding the macroscopic properties of the material, such as its viscosity and mechanical strength.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of polymers based on their chemical structure. nih.gov For poly("this compound"), QSPR studies can establish correlations between its unique molecular architecture and its macroscopic properties. nih.gov

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the chemical structure of the monomer repeating unit. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). For "this compound," descriptors related to its zwitterionic nature, such as the distance between the ammonium and carboxylate groups, would be particularly important.

These descriptors are then used as independent variables in a regression analysis to predict a specific property of interest, such as glass transition temperature (Tg), solubility, or mechanical modulus. For instance, the presence of the charged groups is expected to increase the Tg of the polymer due to strong intermolecular ionic interactions. A QSPR model could quantify this effect and allow for the prediction of Tg for copolymers containing varying amounts of this monomer.

Table 2: Representative Descriptors for QSPR Modeling of Poly("this compound")

| Descriptor Type | Example Descriptor | Predicted Property Influence |

|---|---|---|

| Constitutional | Molecular Weight of Repeating Unit | Mechanical Strength, Viscosity |

| Topological | Wiener Index | Chain Entanglement, Melt Flow |

| Quantum Chemical | Dipole Moment | Dielectric Constant, Solubility |

| 3D-Descriptors | Solvent Accessible Surface Area | Interaction with Solvents |

Computational Predictions of Polymerization Kinetics

Computational methods can be employed to predict the kinetics of the polymerization of "this compound." These predictions are crucial for controlling the polymerization process and obtaining polymers with desired molecular weights and distributions.

Kinetic Monte Carlo (kMC) simulations are a common approach for modeling polymerization reactions. In a kMC model, the probabilities of different reaction events (initiation, propagation, termination, and chain transfer) are calculated based on their respective rate coefficients. For the polymerization of "this compound," the ionic nature of the monomer can significantly influence these rate coefficients. For example, electrostatic interactions between the propagating radical and the incoming monomer could affect the rate of propagation.

Theoretical Frameworks for Polymer Chain Interactions

The interactions between chains of poly("this compound") are complex due to the presence of both covalent bonds and long-range electrostatic forces. Theoretical frameworks are essential for understanding and predicting these interactions, which govern the phase behavior and material properties of the polymer.

For polyelectrolytes like poly("this compound"), the Debye-Hückel theory and its extensions provide a basis for describing the electrostatic interactions between charged segments. mdpi.com This theory accounts for the screening of electrostatic forces by counter-ions in the solution. The behavior of this zwitterionic polymer, containing both positive and negative charges on the same repeating unit, can be further understood through theories developed for polyampholytes.

The Flory-Huggins theory of polymer solutions can be adapted to account for the specific interactions in this system. The Flory-Huggins interaction parameter, χ, which describes the compatibility between the polymer and the solvent, would need to incorporate terms for the ionic interactions. For poly("this compound"), the value of χ would be highly dependent on the solvent's polarity and ionic strength.

These theoretical frameworks can be used to construct phase diagrams, predicting the conditions under which the polymer will be soluble, form a gel, or phase-separate. They also provide a basis for understanding the self-assembly of these polymers into more complex structures, such as micelles or nanoparticles, driven by a balance of hydrophobic and electrostatic interactions. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Methyl Methacrylate |

| Methacrylic Acid |

Research into Advanced Applications of Ammonium 2 Carboxylatopropyl Methacrylate Based Materials

Polymeric Nanocarriers and Controlled Release Systems Research

Polymers derived from ammonium (B1175870) 2-carboxylatopropyl methacrylate (B99206) are under investigation for their utility in constructing nanocarriers for therapeutic agents. The inherent positive charge from the ammonium group can facilitate interaction with biological membranes and encapsulation of negatively charged drugs or genetic material.

The design of micellar nanocarriers often involves the self-assembly of amphiphilic block copolymers in aqueous solutions. While specific studies on micellar nanocarriers composed solely of ammonium 2-carboxylatopropyl methacrylate are not extensively documented, the principles of polymer self-assembly suggest its potential role as a hydrophilic component in such systems. In a typical configuration, a hydrophobic polymer block would form the core of the micelle, serving as a reservoir for hydrophobic drugs, while the hydrophilic block, potentially a polymer of this compound, would form the outer corona. This corona would provide colloidal stability to the nanoparticle in aqueous environments and could be tailored to interact with biological systems.

The introduction of cationic ammonium units into amphiphilic polymers can enhance the retention of certain drugs within the polymeric delivery system. nih.gov For instance, the electrostatic interactions between cationic polymers and the phosphate (B84403) backbone of DNA are significantly stronger than those of non-cationic polymers, a principle that could be applied to gene delivery systems utilizing this compound-based polymers. nih.gov

Interactive Table: Hypothetical Properties of Micellar Nanocarriers Incorporating this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Core | Hydrophobic Polymer | Encapsulation of lipophilic drugs. |

| Corona | Poly(this compound) | Provides stability in aqueous media and potential for biological interaction. |

| Drug Loading | Enhanced for anionic drugs | Electrostatic interaction with the cationic ammonium groups. |

| Size | Nanometer range | Suitable for circulation in the bloodstream and potential for passive targeting of tumors. |

The controlled release of therapeutic agents from nanocarriers is a critical aspect of their design. For polymers incorporating this compound, release mechanisms could be influenced by the surrounding environment. The presence of both carboxylate and ammonium groups suggests a zwitterionic character at certain pH values, which could influence the polymer's conformation and its interaction with the encapsulated drug.

Changes in pH or ionic strength of the surrounding medium could trigger the release of the payload. For example, in the acidic microenvironment of a tumor, protonation of the carboxylate groups could alter the hydrophilic-lipophilic balance of the polymer, leading to destabilization of the micellar structure and subsequent drug release. While detailed studies on this specific monomer are limited, research on other charged methacrylic polymers provides a basis for these hypotheses.

The interaction of this compound-based materials with aqueous and complex biological media is expected to be governed by its hydrophilic and ionic nature. The ammonium groups are likely to lead to a net positive charge on the polymer surface, which can influence its interaction with proteins and cells. This charge can be beneficial for mucoadhesion or for interacting with the negatively charged surfaces of bacteria.

However, the presence of charged groups can also lead to nonspecific protein adsorption, forming a "protein corona" that can alter the in vivo fate of the nanocarriers. The balance between the cationic ammonium and anionic carboxylate groups could potentially be tuned to minimize such unwanted interactions, a strategy explored with zwitterionic polymers.

Functional Polymers for Surface Engineering

The ability to tailor the surface properties of materials is crucial in many biomedical and industrial applications. Polymers of this compound offer a potential route to creating functional surfaces with controlled wettability, charge, and biological activity.

Polymers containing this compound can be grafted onto surfaces using various techniques, such as "grafting-from" or "grafting-to" methods. In the "grafting-from" approach, the monomer can be polymerized directly from initiator sites immobilized on the surface. The "grafting-to" method involves attaching pre-synthesized polymers to the surface. These strategies allow for the creation of dense polymer brushes that can dramatically alter the surface properties of the underlying substrate. For instance, the chemical modification of poly(methyl methacrylate) (PMMA) surfaces has been achieved through reactions with diaminoalkanes, resulting in amine-terminated surfaces. nih.gov A similar approach could potentially be adapted for polymers containing the carboxylate group of this compound.

A significant area of research for polymers containing quaternary ammonium compounds is the development of antimicrobial surfaces. nih.govnih.gov The cationic nature of the ammonium group is known to be effective in disrupting the cell membranes of bacteria, leading to cell death. By immobilizing polymers of this compound onto a surface, it is possible to create a non-leaching antimicrobial coating.

The mechanism of action is believed to involve the electrostatic attraction of the negatively charged bacterial cell wall to the positively charged polymer surface, followed by the insertion of hydrophobic components of the polymer into the lipid bilayer, causing membrane disruption. mdpi.com Research on other quaternary ammonium methacrylate polymers has shown significant bactericidal efficacy. nih.gov For example, a quaternary ammonium methacrylate polymer (QAMP) incorporated into a dental adhesive system demonstrated enhanced antimicrobial properties. nih.gov While specific data for polymers of this compound is not available, its structural similarity suggests it would exhibit analogous antimicrobial activity.

Interactive Table: Potential Antimicrobial Efficacy of this compound-Based Surfaces

| Target Microorganism | Expected Outcome | Underlying Principle |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Inhibition of growth/cell death | Disruption of the peptidoglycan layer and cell membrane by cationic polymer. |

Development of Antimicrobial Polymer Surfaces

Hydrogels and Responsive Materials Research

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large quantities of water. When monomers like this compound are incorporated, these hydrogels can be designed as "smart" materials that respond to specific environmental triggers.

The inclusion of acidic carboxylate groups and basic ammonium groups within the polymer structure makes hydrogels responsive to changes in ambient pH. mdpi.com In acidic conditions (low pH), the carboxylate groups (-COO⁻) become protonated to form neutral carboxylic acid groups (-COOH). Conversely, in basic conditions (high pH), the ammonium groups (-NH₃⁺) may be deprotonated.

This change in ionization state alters the electrostatic repulsion within the polymer network. For a hydrogel based on carboxybetaine, changes in pH disrupt the internal charge balance, affecting the polymer's interaction with water and leading to a change in volume. researchgate.net Hydrogels based on methacrylic acid, a related carboxyl-containing monomer, exhibit significant swelling at neutral or basic pH (e.g., pH 7.4) where the carboxyl groups are deionized and repel each other, while showing minimal swelling and drug release at acidic pH (e.g., pH 1.2). nih.gov This pH-dependent swelling and collapsing behavior is the basis for developing drug delivery systems that can release their payload at specific sites within the body, such as the intestines rather than the stomach. mdpi.comnih.govnih.gov Studies on hydrogels made from carboxymethyl cellulose (B213188) and polyethyleneimine also demonstrate this principle, where the surface charge and swelling are reversibly controlled by pH. ncsu.edu

Thermoresponsive polymers undergo a phase transition at a specific temperature. rsc.org The most commonly studied behavior is the Lower Critical Solution Temperature (LCST), where a polymer is soluble in a solvent (typically water) below the LCST but becomes insoluble and precipitates or collapses as the temperature is raised above it. researchgate.netnih.gov This transition is driven by a shift in the balance of hydrophilic and hydrophobic interactions. beilstein-journals.org

The design of smart materials based on functional monomers like this compound hinges on several key principles:

Stimuli-Responsiveness: The core principle is the incorporation of chemical moieties that can change their physical state in response to external stimuli such as pH, temperature, or ionic strength. researchgate.netnih.gov The zwitterionic carboxybetaine structure is inherently multi-responsive due to its pH-sensitive carboxyl group and its influence on the hydration state with temperature and salt concentration.

Biomimicry: Emulating biological structures, such as the zwitterionic surface of cell membranes, is a powerful strategy for creating materials with high biocompatibility and excellent anti-fouling properties. nih.govresearchgate.net This involves designing surfaces that control hydration to resist non-specific protein adsorption.

Synergistic Functionality: Combining different types of monomers through copolymerization allows for the creation of materials with multiple, often synergistic, functions. researchgate.net For example, copolymerizing a zwitterionic monomer (for anti-fouling) with a quaternary ammonium monomer (for bactericidal activity) and a thermoresponsive monomer could yield a multi-functional material that resists biofilm formation, kills bacteria on contact, and releases a drug in response to a temperature change.

Control over Architecture: Modern polymerization techniques enable precise control over the polymer's structure, from linear chains to complex architectures like brushes or cross-linked hydrogel networks. researchgate.net This architectural control is crucial for tailoring the material's macroscopic properties and optimizing its performance in specific applications, from anti-fouling coatings to responsive hydrogels. rsc.orgresearchgate.net

Advanced Separation and Filtration Technologies

Currently, there is limited specific research available in the public domain on the application of this compound in advanced separation and filtration technologies. However, the broader class of zwitterionic polymers is known for its anti-fouling properties, which are highly relevant for filtration membranes.

Sensors and Sensing Platforms Research

Specific research focusing on the use of this compound in the development of sensors and sensing platforms is not readily found in publicly accessible scientific literature. The anti-fouling characteristics of zwitterionic materials, in general, suggest potential applicability in biosensors to reduce non-specific binding, but dedicated studies on this particular compound are not available.

Future Directions and Emerging Research Avenues

Integration with Nanotechnology for Hybrid Materials

The synergy between polymer chemistry and nanotechnology offers a fertile ground for creating novel hybrid materials with enhanced properties. For ammonium (B1175870) 2-carboxylatopropyl methacrylate (B99206), integration with various nanoparticles is a key area of future research.

Development of Inorganic Nanoparticle Composites: Research is anticipated to focus on the in-situ polymerization of ammonium 2-carboxylatopropyl methacrylate in the presence of inorganic nanoparticles such as iron oxide, silica, or zinc oxide. The carboxylate and ammonium functionalities can act as stabilizing and capping agents for these nanoparticles, preventing agglomeration and ensuring a uniform dispersion within the polymer matrix. For instance, studies on related methacrylate compounds have demonstrated the successful synthesis of iron oxide nanoparticle-coated graphene composites, creating hydrophilic surfaces from hydrophobic ones. nih.gov Similar strategies could be employed to create magnetic or UV-blocking hydrogels and coatings.

Quantum Dot Integration for Sensing Applications: The ionic groups of the monomer can interact with the surface of quantum dots (QDs). Copolymers containing ammonium groups have been used to create cationic polymer coatings for ZnO quantum dots, enabling their use in detecting metal ions like Fe²⁺ in water. researchgate.net Future work could explore the development of fluorescent nanosensors by incorporating QDs into a poly(this compound) matrix, where the polymer's response to stimuli (like pH or ionic strength) could modulate the QD's fluorescence, signaling the presence of specific analytes.

Hybrid Organic-Inorganic Core-Shell Particles: Creating core-shell nanoparticles where either the core or the shell consists of poly(this compound) is another promising direction. These architectures, such as those designed with a hyperbranched polyglycerol core and a functional polymer shell, can be engineered for specific applications like drug delivery by tailoring their ability to solubilize guest molecules. researchgate.net Hybrid nanoparticles combining a poly(methyl methacrylate) (PMMA) core with quaternary ammonium surfactants have been synthesized, demonstrating the viability of such composite structures. nih.gov

| Nanomaterial | Potential Function in Hybrid Material | Anticipated Application Area |

| Iron Oxide (Fe₃O₄) | Magnetic responsiveness, Contrast agent | Targeted drug delivery, MRI |

| Zinc Oxide (ZnO) | UV-blocking, Antibacterial | Sunscreens, Antimicrobial coatings |

| Silica (SiO₂) | Mechanical reinforcement, Controlled release | High-strength composites, Drug carriers |

| Quantum Dots (e.g., ZnO, CdS) | Fluorescence, Sensing | Biosensors, Medical imaging |

Sustainable Synthesis and Polymerization Methods

The push towards "green chemistry" is a major driver in polymer science. Future research on this compound will undoubtedly prioritize environmentally benign synthesis and polymerization techniques.

Aqueous Polymerization Techniques: A significant focus will be on optimizing polymerization in aqueous media to eliminate the need for volatile organic compounds (VOCs). Techniques like Cu(0)-mediated living radical polymerization (Cu(0)-LRP) have been successfully applied to zwitterionic methacrylates like SBMA in aqueous solutions, offering good control over the polymerization process. mdpi.com Adapting such methods for this compound would be a key step towards sustainable production.

Bio-based Initiators and Catalysts: The exploration of initiators and catalysts derived from renewable resources is an emerging trend. This could involve using enzyme-based systems or redox initiators based on natural products like ascorbic acid to trigger polymerization.

Polymerization from Renewable Feedstocks: While the monomer itself is synthetically derived, future research could explore grafting it onto natural polymer backbones like starch or cellulose (B213188). This has been achieved with similar methacrylates, where grafting zwitterionic polymers onto starch created novel bio-hybrid materials with interesting thermal response behaviors. mdpi.com This approach leverages the sustainability of natural polymers to create high-performance materials.

Development of Multifunctional Polymer Architectures

Moving beyond simple linear polymers, the development of complex, multifunctional architectures will unlock new applications. The distinct functional groups of this compound make it an ideal building block for such structures.

Block Copolymers for Self-Assembly: Synthesizing block copolymers where one block is poly(this compound) and the other is a hydrophobic polymer (e.g., polystyrene or poly(methyl methacrylate)) will be a major focus. These amphiphilic block copolymers can self-assemble in solution to form micelles, vesicles, or other nanostructures. Such systems are highly sought after for drug encapsulation and controlled release systems.

Dendritic and Hyperbranched Polymers: The creation of dendritic or hyperbranched polymers offers a high density of functional groups at the periphery. While complex to synthesize, these structures provide a large number of terminal groups and excellent solubility. researchgate.net Using this compound in the outer shell of a dendritic polymer could lead to novel nano-carriers or highly efficient chelating agents.

Cross-linked Hydrogels and Networks: The carboxylate and ammonium groups can participate in various cross-linking reactions, both covalent and ionic. Future research will likely explore the development of "smart" hydrogels that respond to external stimuli such as pH, ionic strength, or temperature. These responsive materials could find use in soft robotics, actuators, or self-healing materials. Biohybrid hydrogels, which incorporate biomolecules as cross-linkers or building blocks, are another promising avenue. researchgate.net

| Polymer Architecture | Key Feature | Potential Application |

| Block Copolymers | Self-assembly into nanostructures | Drug delivery, Nanoreactors |

| Dendritic Polymers | High density of terminal functional groups | Catalysis, Gene delivery |

| Stimuli-Responsive Hydrogels | Volume/property change with stimuli | Sensors, Actuators, Tissue engineering |

Exploration of Novel Application Domains

While the properties of poly(this compound) suggest uses in areas like biocompatible coatings and drug delivery, future research will venture into more novel and specific domains.

Antifouling Surfaces: Zwitterionic polymers are renowned for their ability to resist non-specific protein adsorption and bacterial adhesion, a critical property for antifouling surfaces. Polymers based on sulfobetaine (B10348) methacrylate (SBMA) have demonstrated excellent antifouling properties. mdpi.com Extensive research will likely be dedicated to applying coatings of poly(this compound) to medical implants, marine equipment, and water filtration membranes to prevent biofouling.

Enhanced Oil Recovery (EOR): Polymers that can maintain their viscosity in high-salinity and high-temperature environments are valuable for EOR. The zwitterionic nature of this monomer could lead to polymers with high salt tolerance. Future studies may investigate the rheological properties of its polymers under conditions simulating oil reservoirs to assess their potential for improving oil extraction efficiency.

Biomimetic Materials and Tissue Engineering: The ability to create hydrogels and scaffolds that mimic the extracellular matrix is a cornerstone of tissue engineering. The biocompatibility and functional groups of poly(this compound) make it a candidate for creating scaffolds that can support cell growth and proliferation. Research into biohybrid hydrogels incorporating this polymer for tissue engineering applications is a logical next step. researchgate.net

Advanced Characterization Techniques for Complex Systems

To fully understand and engineer the complex systems described above, advanced characterization techniques will be indispensable.

In-Situ and Operando Characterization: Techniques that can monitor polymerization reactions or material responses in real-time will be crucial. For example, using in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to monitor monomer conversion during polymerization can provide deep kinetic insights. mdpi.com

High-Resolution Imaging: To visualize the nanostructures formed by block copolymer self-assembly or the distribution of nanoparticles in a hybrid material, advanced microscopy will be essential. Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM) will be used to characterize these systems at the nanoscale. Scanning Electron Microscopy (SEM) is already used to assess the morphology and size of similar hybrid nanoparticles. nih.gov

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for probing the structure of polymers in solution and in bulk. SAXS has been used to confirm the self-assembly of amphiphilic methacrylate copolymers into well-defined nanoparticles in aqueous solutions. researchgate.net These techniques will be vital for understanding the size, shape, and arrangement of self-assembled structures and polymer networks.

Q & A

Q. What are the recommended methodologies for synthesizing ammonium 2-carboxylatopropyl methacrylate with high purity?

Synthesis typically involves copolymerization of methacrylate derivatives with ammonium-containing precursors. A common approach is to react carboxylated methacrylate monomers with ammonia under controlled pH and temperature conditions to minimize side reactions. For example, analogous syntheses (e.g., ammonium methacrylate homopolymers) require strict stoichiometric ratios and inert atmospheres to prevent hydrolysis or oxidation . Post-synthesis purification via dialysis or size-exclusion chromatography (SEC) can isolate the target compound from residual monomers or oligomers .

Q. How can researchers validate the structural integrity and composition of this compound?

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of carboxylate and ammonium groups. Peaks near δ 1.8–2.1 ppm (methacrylate backbone) and δ 3.0–3.5 ppm (ammonium protons) are indicative .

- Fourier-Transform Infrared Spectroscopy (FTIR): Look for absorption bands at ~1700 cm (C=O stretch) and ~1550 cm (N–H bending) .

- Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection can quantify residual monomers, ensuring compliance with pharmacopeial limits (e.g., <0.1% unreacted monomers) .

Q. What are the critical storage conditions to maintain the stability of this compound?

Store in airtight containers at ≤25°C to prevent moisture absorption and thermal degradation. Avoid prolonged exposure to light, as methacrylate derivatives are prone to photolytic crosslinking . Regular stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended to monitor decomposition thresholds .

Advanced Research Questions

Q. How can factorial design optimize the polymerization parameters for tailored molecular weight distributions?

Employ a factorial design to evaluate variables like initiator concentration, temperature, and reaction time. For example:

Q. What mechanisms explain contradictory data on the compound’s solubility in aqueous vs. organic matrices?

Contradictions often arise from variations in ammonium group protonation states (pH-dependent) and polymer branching. For instance:

Q. How does the incorporation of this compound into drug-delivery systems affect release kinetics?

The compound’s pH-responsive nature enables controlled release in gastrointestinal environments. Design experiments using:

- In vitro dissolution tests: Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions.

- Mathematical modeling: Apply Higuchi or Korsmeyer-Peppas models to quantify diffusion mechanisms. Studies on analogous methacrylate copolymers show sustained release profiles (>12 hours) due to swelling transitions at physiological pH .

Q. What strategies mitigate batch-to-batch variability in copolymer composition during scale-up?

- Process Analytical Technology (PAT): Implement real-time monitoring via Raman spectroscopy to track monomer conversion rates.

- Design of Experiments (DoE): Use response surface methodology (RSM) to refine temperature and mixing speed parameters. Pharmacopeial guidelines recommend rigorous QC checks, including elemental analysis (%N content) to verify ammonium group consistency .

Methodological Considerations

- Theoretical Frameworks: Link research to polymer chemistry principles (e.g., Flory-Huggins theory for solubility) and pharmacokinetic models .

- Data Reproducibility: Adhere to USP/Ph.Eur. protocols for copolymer characterization, ensuring cross-lab comparability .

- Ethical Compliance: Use MedChemExpress guidelines for handling reactive monomers, including fume hoods and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.